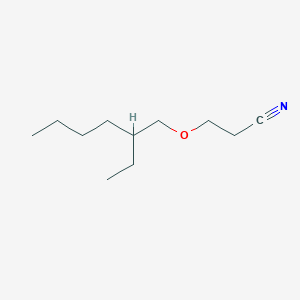

3-((2-Ethylhexyl)oxy)propionitrile

Description

Contextualization within the Landscape of Functionalized Nitrile Chemistry

Functionalized nitriles are organic compounds that contain the cyano (-C≡N) group alongside other functional moieties. The nitrile group is of immense importance in organic synthesis due to its unique electronic structure and reactivity. It can undergo a wide array of chemical transformations, serving as a versatile synthetic handle.

Key transformations of the nitrile group include:

Hydrolysis: Conversion to carboxylic acids or amides under acidic or basic conditions. noaa.gov

Reduction: Transformation into primary amines using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Nucleophilic Addition: The electrophilic carbon atom of the nitrile group can be attacked by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

Cycloaddition: Participation in reactions to form various nitrogen-containing heterocyclic compounds.

Because of this versatility, the nitrile functionality is a cornerstone in the synthesis of numerous products, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai 3-((2-Ethylhexyl)oxy)propionitrile fits within this landscape as a bifunctional molecule, where the reactivity of the nitrile group is complemented by the physical properties conferred by the 2-ethylhexyloxy substituent.

Significance of this compound as a Synthetic Precursor and Intermediate

The significance of this compound and related β-alkoxypropionitriles lies primarily in their role as stable, handleable intermediates for more valuable or complex chemical structures. A critical application for this class of compounds is in the synthesis of vitamins and their precursors. google.com

For instance, β-alkoxypropionitriles are documented as key precursors for the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine, an essential intermediate for the industrial production of Vitamin B1 (Thiamine). google.com In these synthetic pathways, β-alkoxypropionitriles are often favored over alternative intermediates, such as β-aminopropionitrile, due to their significantly lower toxicity. google.com This makes them more suitable for large-scale industrial processes where worker safety and environmental considerations are paramount.

The 2-ethylhexyl group in this compound is specifically incorporated to modify the compound's physical properties. This branched, eight-carbon chain imparts significant lipophilicity, rendering the molecule and its downstream derivatives more soluble in nonpolar organic solvents and polymer matrices. This strategy is frequently employed in materials science, for example, in the synthesis of soluble conjugated polymers like MEH-PPV for organic electronics, where the 'EH' part of the acronym stands for ethylhexyloxy. researchgate.net The presence of this group facilitates the processing of materials for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Evolution of Research on Alkoxypropionitriles in Organic Synthesis

Research into the synthesis and application of alkoxypropionitriles has evolved over several decades, driven by the need for more efficient, selective, and sustainable chemical processes. The primary method for their synthesis is the cyanoethylation of alcohols, which involves the Michael addition of an alcohol to acrylonitrile (B1666552).

Early research, dating back to the 1970s, established β-alkoxypropionitriles as viable synthetic intermediates. google.com These initial syntheses often relied on the use of strong, soluble bases like sodium hydroxide (B78521) or potassium tert-butoxide to catalyze the addition of the alcohol to acrylonitrile. researchgate.net While effective, these homogeneous catalysts can be difficult to remove from the reaction mixture, sometimes leading to purification challenges and waste generation.

More recent research has focused on the development of advanced catalytic systems that are more efficient and environmentally benign. A significant advancement has been the introduction of heterogeneous catalysts. For example, studies have shown that specially prepared hydrotalcite-based catalysts can achieve the "exclusive synthesis of 3-alkoxypropionitriles" with high selectivity and yield. researchgate.net These solid catalysts can be easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and cleaner reaction profiles. The evolution of these synthetic methods is summarized in the table below.

Table 2: Evolution of Catalytic Systems for Alkoxypropionitrile Synthesis

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Bases | NaOH, KOt-Bu | Solution phase, variable temperatures | High reactivity, low cost | Difficult to separate, potential side reactions, waste generation researchgate.net |

| Organocatalysts | Triphenylphosphine (PPh3) | Refluxing temperature, neutral conditions | Metal-free, moderate yields | Requires catalyst loading, may have limited substrate scope researchgate.net |

| Heterogeneous Catalysts | Mg-Al-O-But-Hydrotalcite | Liquid phase, mild conditions | Easy separation, recyclable, high selectivity, eco-friendly researchgate.net | May require specific preparation, potential for lower activity than homogeneous counterparts |

The applications of alkoxypropionitriles have also expanded. While their role in vitamin synthesis is well-established, google.com contemporary research explores their use in new domains, such as components in advanced electrolytes for lithium batteries, where the nitrile group can enhance electrochemical stability. dntb.gov.ua

Contemporary Research Challenges and Opportunities Pertaining to the Compound

Despite progress, several challenges and opportunities remain in the field of alkoxypropionitrile chemistry. A primary challenge is the continued optimization of synthetic routes. While greener catalysts have been developed, there is an ongoing need to improve reaction efficiency, lower energy consumption, and reduce costs, especially for industrial-scale production. google.com For this compound specifically, achieving high yields in the cyanoethylation of the sterically hindered 2-ethylhexanol can be challenging.

Another challenge lies in the subsequent transformations of the molecule. Developing selective catalytic methods that can modify the nitrile group without affecting the ether linkage, or vice-versa, is a key area of synthetic research. The selective C-H activation of the alkyl chain also presents a complex but potentially rewarding challenge for creating novel functionalized molecules. nih.gov

These challenges create significant research opportunities. There is vast potential for designing novel, highly active, and selective catalysts for both the synthesis and derivatization of alkoxypropionitriles. The development of flow chemistry processes for cyanoethylation could offer enhanced safety, better temperature control, and higher throughput compared to traditional batch processes.

Furthermore, the unique combination of a polar nitrile head and a nonpolar, flexible tail in this compound makes it an interesting candidate for applications in materials science and formulation chemistry. Opportunities exist to explore its use as a plasticizer, a solvent for specific polymers, a component in functional fluids, or as a precursor for novel surfactants and amphiphilic block copolymers. The exploration of these applications, driven by the compound's advantageous low toxicity and versatile reactivity, will likely define the next chapter of its academic and industrial relevance. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

10213-75-9 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

3-(2-ethylhexoxy)propanenitrile |

InChI |

InChI=1S/C11H21NO/c1-3-5-7-11(4-2)10-13-9-6-8-12/h11H,3-7,9-10H2,1-2H3 |

InChI Key |

HXBFULVLSKAGSQ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COCCC#N |

Canonical SMILES |

CCCCC(CC)COCCC#N |

Other CAS No. |

10213-75-9 |

physical_description |

3-[(2-ethylhexyl)oxy]propionitrile is a slightly cloudy yellow liquid. (NTP, 1992) |

Pictograms |

Irritant |

solubility |

less than 1 mg/mL at 68° F (NTP, 1992) |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Ethylhexyl Oxy Propionitrile

Exploration of Carbon-Oxygen and Carbon-Nitrogen Bond Formation Strategies

Cyanoethylation stands out as a crucial reaction for the synthesis of various organic compounds, including drug intermediates, plasticizers, and insecticides. ias.ac.in This reaction facilitates the formation of β-alkoxynitriles through the addition of compounds with an active hydrogen atom, such as alcohols, to acrylonitrile (B1666552). ias.ac.in

Acrylonitrile is the quintessential α,β-unsaturated nitrile employed in the cyanoethylation reaction to produce 3-((2-Ethylhexyl)oxy)propionitrile. google.com Its inherent reactivity, stemming from the electron-withdrawing nature of the nitrile group, makes the β-carbon susceptible to nucleophilic attack by the oxygen atom of 2-ethylhexanol. The amount of acrylonitrile used is typically in the range of 0.8 to 1.2 equivalents relative to the alcohol. google.com

| Reactant | Role in Synthesis |

| 2-Ethylhexanol | Provides the (2-Ethylhexyl)oxy group |

| Acrylonitrile | Acts as the cyanoethylating agent, providing the propionitrile (B127096) backbone |

The cyanoethylation of alcohols is traditionally catalyzed by soluble bases such as alkali hydroxides (e.g., sodium hydroxide), alkali alkoxides, and tetraalkylammonium hydroxides. ias.ac.inpsu.edu These catalysts function by deprotonating the alcohol, thereby increasing its nucleophilicity and facilitating its addition to acrylonitrile. ias.ac.in The amount of alkali metal hydroxide (B78521) catalyst used is critical; amounts not less than 0.01 part by weight but less than 0.05 part by weight per 100 parts by weight of the alcohol are preferred to avoid side reactions like the decomposition or polymerization of unreacted acrylonitrile. google.com

However, the use of these homogeneous catalysts necessitates a neutralization step during product purification, which can lead to waste generation and reduced yields. ias.ac.inpsu.edu To address these environmental and economic concerns, heterogeneous basic catalysts have been explored. Modified Mg-Al hydrotalcites have emerged as highly active, reusable, and environmentally friendly catalysts for the cyanoethylation of alcohols. psu.edu These solid bases offer advantages such as easy separation from the reaction mixture, high selectivity, and the elimination of waste-generating neutralization steps. ias.ac.inrsc.org For instance, Mg-Al-O-But–Hydrotalcite has been shown to be a mild and efficient catalyst for the cyanoethylation of alcohols, resulting in high yields. ias.ac.inrsc.orgdeepdyve.comrsc.org

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Basic Catalysts | Sodium hydroxide, Potassium hydroxide, Sodium ethoxide | High reaction rates | Requires neutralization, generates waste, catalyst loss |

| Heterogeneous Basic Catalysts | Modified Mg-Al hydrotalcite | Reusable, easy separation, no waste generation, high selectivity | May have lower activity than homogeneous catalysts in some cases |

While cyanoethylation of 2-ethylhexanol remains the predominant synthetic route, other conceptual strategies could be envisioned, although they are not as commonly employed for this specific compound. One such alternative could involve the Williamson ether synthesis, where a 2-ethylhexyl halide is reacted with the sodium salt of 3-hydroxypropionitrile (B137533). However, the stability and availability of 3-hydroxypropionitrile can be a limiting factor. Another potential route could be the reaction of 2-ethylhexyl glycidyl (B131873) ether with a cyanide source, followed by further chemical transformations, though this would likely involve a more complex reaction sequence.

Cyanoethylation Reactions for Alkoxypropionitrile Synthesis

Optimization Studies in the Synthesis of this compound

To maximize the efficiency and economic viability of this compound synthesis, optimization of reaction parameters is crucial. These studies aim to identify the conditions that provide the highest yield and purity of the desired product in the shortest reaction time.

The cyanoethylation reaction is sensitive to several parameters, with temperature being a key variable. For reactions using alkali metal hydroxide catalysts, a temperature range of 45 to 70 °C is generally preferred, with a more specific range of 50 to 65 °C considered particularly effective. google.com Operating within this optimal temperature window helps to ensure a reasonable reaction rate without promoting undesirable side reactions. While pressure is not typically a critical parameter for the liquid-phase cyanoethylation of alcohols at these temperatures, reactions are often carried out at atmospheric pressure.

| Parameter | Optimized Range | Rationale |

| Temperature | 45-70 °C | Balances reaction rate with minimizing side reactions |

| Pressure | Atmospheric | Sufficient for liquid-phase reaction; simplifies equipment |

| Catalyst Concentration (NaOH) | 0.01-0.04 parts by weight per 100 parts of alcohol | Prevents decomposition/polymerization of acrylonitrile |

| Reactant Ratio (Acrylonitrile:Alcohol) | 0.95-1.1 equivalents | Ensures efficient conversion of the alcohol |

Catalytic System Design and Performance Evaluation in Synthesis

The selection of an appropriate catalytic system is pivotal for the efficient synthesis of this compound. The catalyst's role is to facilitate the nucleophilic attack of the 2-ethylhexanol on the acrylonitrile molecule. A range of catalysts, from traditional homogeneous bases to advanced heterogeneous systems, have been explored for the cyanoethylation of alcohols.

Homogeneous Base Catalysts: Strong bases such as alkali metal hydroxides (e.g., potassium hydroxide) and alkoxides (e.g., sodium methoxide) are conventional catalysts for this reaction. nih.govnih.gov These catalysts operate by deprotonating the alcohol to form a more nucleophilic alkoxide ion, which then readily attacks the acrylonitrile. While effective in promoting the reaction, a significant drawback of these strong bases is their propensity to catalyze the polymerization of acrylonitrile, leading to the formation of undesirable polyacrylonitrile (B21495) by-products. nih.gov

Heterogeneous Catalysts: To overcome the limitations of homogeneous catalysts, significant research has been directed towards the development of solid base catalysts. These offer advantages in terms of easier separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity.

Layered Double Hydroxides (LDHs): Hydrotalcite-like compounds, particularly those based on Mg-Al, have emerged as promising catalysts for the cyanoethylation of alcohols. researchgate.netmdpi.compreprints.org These materials possess tunable basic sites and a layered structure that can be modified to enhance catalytic activity. For instance, Mg-Al-O-But–Hydrotalcite has been reported as a mild and efficient catalyst for the cyanoethylation of various alcohols, affording high yields. acs.orgclemson.edu Studies have shown that the catalytic activity of LDHs is linked to their basicity. researchgate.net While extensive data exists for short-chain alcohols, it has been observed that the conversion of acrylonitrile tends to decrease as the carbon chain length of the alcohol increases. researchgate.net Rehydrated Mg-Al hydrotalcites have also demonstrated high activity for the cyanoethylation of alcohols. core.ac.uk

Polymer-Supported Catalysts: Anion-exchange resins, such as those of the quaternary ammonium (B1175870) hydroxide type (e.g., Amberlyst A-21), can also be employed as catalysts. researchgate.netrsc.org These solid-supported catalysts can be used in solvent-free conditions, offering a greener alternative to traditional methods. rsc.org

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as quaternary ammonium salts, facilitate the reaction between reactants present in different phases (e.g., an aqueous base and an organic substrate). rsc.org This technique can be applied to cyanoethylation, where the catalyst transports the hydroxide ion from the aqueous phase to the organic phase to deprotonate the alcohol, thereby initiating the reaction. mdpi.comindustrialchemicals.gov.au

The performance of these catalytic systems can be compared based on metrics like conversion, selectivity, and reaction time. While specific comparative data for 2-ethylhexanol is limited in publicly available literature, general trends can be inferred from studies on other alcohols.

| Catalyst Type | Specific Catalyst Example | Typical Reaction Conditions | Advantages | Disadvantages/Challenges | Reference |

|---|---|---|---|---|---|

| Homogeneous Base | Potassium Hydroxide (KOH) | Liquid phase, often with a solvent, moderate temperatures (e.g., 28-31°C) | High reactivity, readily available | Difficult to separate, promotes polyacrylonitrile formation, generates salt waste upon neutralization | nih.gov |

| Layered Double Hydroxide (LDH) | Mg-Al-O-But–Hydrotalcite | Mild liquid phase conditions, room temperature | High activity and selectivity, reusable, environmentally friendly | Activity can decrease with longer chain alcohols | researchgate.netacs.orgclemson.edu |

| Polymer-Supported Resin | Amberlyst A-21 | Solvent-free, 75°C | Easy separation, potential for solvent-free reaction | Recycling ability can be limited, potential for thermal deactivation | rsc.org |

| Phase-Transfer Catalyst | Quaternary Ammonium Salts | Two-phase system (e.g., organic/aqueous) | Mild reaction conditions, can avoid the need for anhydrous conditions | Catalyst may require separation from the product | rsc.orgmdpi.com |

Influence of Reaction Medium on Synthetic Efficiency

The reaction medium can significantly impact the efficiency of the cyanoethylation of 2-ethylhexanol by influencing reactant solubility, catalyst activity, and the rate of side reactions.

Solvent-Free Synthesis: Conducting the reaction without a solvent is an attractive option from a green chemistry perspective as it reduces waste and simplifies product purification. This approach is feasible, particularly with liquid reactants like 2-ethylhexanol and acrylonitrile, and has been demonstrated with solid catalysts like polymer resins. rsc.org

Use of Solvents: In some cases, a solvent may be necessary to control the reaction exotherm, dissolve solid catalysts or reactants, or improve reaction kinetics. nih.gov Suitable solvents for cyanoethylation are typically inert under the reaction conditions. Common choices include:

Hydrocarbons: Benzene has been used as a solvent in cyanoethylation reactions. nih.gov

Ethers: Dioxane is another solvent option. nih.gov

Nitriles: Acetonitrile (B52724) can be used as a reaction medium. nih.gov

Alcohols: While tertiary butyl alcohol can be used, it may undergo cyanoethylation itself at higher temperatures. nih.gov

The choice of solvent can affect reaction rates and selectivity. For instance, studies on the radical copolymerization of acrylonitrile have shown that interactions between the solvent and monomers can lead to variations in local monomer concentrations, thereby influencing the reaction process. nih.gov In the context of Diels-Alder reactions involving acrylonitrile, the reaction rate has been shown to depend on solvophobic, hydrogen bond donating (HBD), and dipolarity interactions of the solvent. core.ac.ukrsc.org While these are different reaction types, they highlight the sensitivity of acrylonitrile reactions to the solvent environment.

| Reaction Medium | Key Considerations | Impact on Efficiency | Reference |

|---|---|---|---|

| Solvent-Free | High concentration of reactants, potential for high reaction rates. Reduces waste and separation steps. | Can be highly efficient, especially with effective catalysts. Heat management is crucial due to the exothermic nature of the reaction. | rsc.org |

| Inert Hydrocarbons (e.g., Benzene) | Good for dissolving reactants and controlling temperature. | Can provide a stable medium for the reaction, but introduces environmental and health concerns associated with the solvent. | nih.gov |

| Ethers (e.g., Dioxane) | Acts as a diluent and helps to control the exotherm. | Can facilitate smooth reaction progress. | nih.gov |

| Acetonitrile | Polar aprotic solvent, can solubilize a range of reactants and catalysts. | May influence catalyst activity and selectivity through specific solvent-reactant interactions. | nih.govnih.gov |

Strategies for Minimizing By-product Formation

The primary by-product of concern in the cyanoethylation of alcohols is polyacrylonitrile, which forms through the base-catalyzed anionic polymerization of acrylonitrile. nih.govresearchgate.net The formation of this polymer is highly undesirable as it can be difficult to remove from the desired product and can poison catalysts used in subsequent reactions, such as hydrogenation. nih.gov

Several strategies can be employed to minimize the formation of polyacrylonitrile:

Slow Addition of Acrylonitrile: Adding the acrylonitrile to the alcohol-catalyst mixture slowly and incrementally helps to maintain a low concentration of free acrylonitrile in the reaction mixture at any given time. This favors the desired 1:1 addition reaction with the alcohol over the polymerization of acrylonitrile with itself. researchgate.net

Catalyst Selection: The choice of catalyst plays a crucial role. While strong homogeneous bases are effective, they are also potent initiators for acrylonitrile polymerization. nih.gov The use of milder, heterogeneous catalysts like modified hydrotalcites or certain polymer resins can significantly reduce the formation of this by-product. acs.orgrsc.org

Temperature Control: The cyanoethylation of primary alcohols is typically conducted at moderate temperatures, for example, between 20-80°C. researchgate.net Careful control of the reaction temperature is important, as excessive heat can accelerate the rate of polymerization.

Use of Inhibitors: In some industrial processes, polymerization inhibitors may be added to the acrylonitrile feedstock to prevent premature polymerization during storage and handling, which can also help in the reaction itself.

Another potential side reaction is the formation of bis(2-cyanoethyl) ether, which can occur through the cyanoethylation of water present in the reaction mixture, followed by the cyanoethylation of the resulting 2-cyanoethanol. This underscores the importance of using anhydrous conditions, especially when using highly reactive catalysts.

Integration of Green Chemistry Principles in Synthetic Pathways

The synthesis of this compound can be made more sustainable by integrating the principles of green chemistry. This involves a holistic approach to process design, aiming to reduce waste, minimize energy consumption, and use safer chemicals.

Use of Greener Catalysts: A key area for greening the synthesis is the replacement of traditional homogeneous base catalysts with heterogeneous alternatives.

Heterogeneous Catalysts: Catalysts like Mg-Al hydrotalcites are considered environmentally benign. acs.orgumich.edu They are solid, non-corrosive, and can be easily separated by filtration and potentially reused, which eliminates the need for a neutralization step and reduces the generation of salt waste streams. umich.edu Similarly, polymer-supported catalysts can be recycled, although their thermal stability may be a limitation. rsc.org

Solvent Minimization: The ideal green process would be solvent-free. rsc.org When a solvent is necessary, the choice should be guided by green solvent selection guides, favoring less toxic and more environmentally benign options over hazardous solvents like benzene.

Atom Economy and Process Mass Intensity (PMI): Green chemistry metrics can be used to evaluate the efficiency of the synthesis.

Atom Economy: The cyanoethylation reaction itself has a 100% theoretical atom economy, as it is an addition reaction where all the atoms of the reactants (2-ethylhexanol and acrylonitrile) are incorporated into the final product.

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, catalysts, work-up chemicals) used to produce a certain mass of product. nih.govacs.orgchemanager-online.com A lower PMI indicates a greener process. The use of solvent-free conditions and recyclable catalysts significantly reduces the PMI. For example, in a conventional process using a soluble base that is neutralized after the reaction, each ton of product could require significant amounts of base and acid for neutralization, leading to a high E-Factor (a related metric where E-Factor = PMI - 1) and a large amount of salt waste. umich.edu

Energy Efficiency: Conducting the reaction at milder temperatures, such as the room temperature conditions possible with highly active hydrotalcite catalysts, reduces the energy demand of the process. clemson.edu

By focusing on these areas, the synthesis of this compound can be aligned more closely with the principles of sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 3 2 Ethylhexyl Oxy Propionitrile

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) in 3-((2-Ethylhexyl)oxy)propionitrile is a versatile functional group that can undergo various chemical transformations. These reactions allow for the synthesis of a range of important derivatives.

Catalytic Hydrogenation to Primary Amine Derivatives

The reduction of nitriles to primary amines is a significant industrial process. wikipedia.org Catalytic hydrogenation of this compound yields 3-((2-Ethylhexyl)oxy)propan-1-amine, a primary amine. google.comcymitquimica.comchemicalbook.com This transformation is typically achieved using hydrogen gas in the presence of a metal catalyst. wikipedia.org

Elucidation of Hydrogenation Reaction Mechanisms

The hydrogenation of nitriles is believed to proceed in a stepwise manner. Initially, the nitrile undergoes hydrogenation to form a primary aldimine intermediate (RCH=NH). This intermediate is highly reactive and is further hydrogenated to the primary amine (RCH2NH2). researchgate.net

Comparative Analysis of Metal Hydrogenation Catalysts (e.g., Raney Nickel)

Various metal catalysts are used for the hydrogenation of nitriles, with the choice of catalyst being a critical factor in determining the selectivity towards the primary amine. wikipedia.org Commonly used catalysts include Group 10 metals such as Raney nickel, palladium, and platinum. wikipedia.orgbme.hu

Raney nickel is a widely used and economically viable catalyst for the production of primary amines from nitriles. wikipedia.orgyoutube.com It has been successfully used in the hydrogenation of 3-((2-ethylhexyloxy)propionitrile to yield 3-(2-ethylhexyloxy)propylamine with high purity. google.com Cobalt-based catalysts are also frequently employed and can exhibit high selectivity for primary amines. bme.hutue.nl In some cases, cobalt catalysts have shown higher selectivity to the primary amine compared to nickel catalysts. bme.hu Palladium catalysts, often supported on carbon, have also been investigated for nitrile hydrogenation. nih.govnih.govnih.gov The choice between these catalysts often depends on the desired product selectivity, reaction conditions, and economic considerations.

| Catalyst | Common Form | Selectivity towards Primary Amine | References |

|---|---|---|---|

| Nickel | Raney Nickel, Supported on Silica or Alumina | Generally good, can be influenced by reaction conditions. | wikipedia.orggoogle.combme.hu |

| Cobalt | Raney-type, Supported on Silica | Often exhibits high selectivity. | bme.hutue.nl |

| Palladium | Supported on Carbon | Can be effective, often used with additives to improve selectivity. | nih.govnih.govnih.gov |

| Platinum | Platinum Dioxide | Can be used, but may lead to more side products without additives. | wikipedia.org |

Impact of Process Variables on Amination Selectivity

Several process variables significantly influence the selectivity of the hydrogenation reaction towards the primary amine. These include temperature, hydrogen pressure, solvent, and the presence of additives. wikipedia.org

Temperature: The reaction temperature can affect the rate of reaction and the formation of by-products. For the hydrogenation of 3-((2-ethylhexyloxy)propionitrile, temperatures can range from approximately 75 °C to 175 °C. google.com Higher temperatures can sometimes lead to increased by-product formation. google.com

Pressure: Hydrogen pressure is another critical parameter. Higher pressures generally favor the hydrogenation reaction.

Solvent: The choice of solvent can influence the reaction pathway. For instance, the use of acidic solvents or additives can help to suppress the formation of secondary amines by protonating the primary amine product, thereby reducing its nucleophilicity. nih.gov

Additives: The addition of ammonia (B1221849) or other basic compounds to the reaction mixture is a common strategy to increase the selectivity for the primary amine. bme.hutue.nl Ammonia can help to suppress the condensation reaction between the primary amine and the imine intermediate. researchgate.net

| Process Variable | Effect on Primary Amine Selectivity | References |

|---|---|---|

| Temperature | Higher temperatures can sometimes decrease selectivity by promoting side reactions. | google.com |

| Hydrogen Pressure | Higher pressure generally favors the desired hydrogenation. | wikipedia.org |

| Solvent | Acidic solvents can increase selectivity by protonating the primary amine product. | nih.gov |

| Additives (e.g., Ammonia) | Addition of ammonia typically enhances selectivity for the primary amine. | bme.hutue.nl |

Hydrolysis Pathways Leading to Carboxylic Acid Analogues

Nitriles can be hydrolyzed to carboxylic acids under both acidic and basic conditions. nih.govnoaa.govlibretexts.org This reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com The hydrolysis of this compound results in the formation of 3-((2-Ethylhexyl)oxy)propionic acid. lookchem.comchemicalbook.com

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. libretexts.org The nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. libretexts.org This leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

In alkaline hydrolysis, the nitrile is heated with a base like sodium hydroxide (B78521) solution. libretexts.org The hydroxide ion acts as a nucleophile, attacking the carbon atom of the nitrile group. chemistrysteps.com This initially forms a salt of the carboxylic acid (a carboxylate). libretexts.orgsavemyexams.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.orgsavemyexams.com

Advanced Functional Group Interconversions of the Nitrile Moiety

Beyond hydrogenation and hydrolysis, the nitrile group can participate in a variety of other transformations, highlighting its synthetic versatility. researchgate.net

One such transformation is the conversion of nitriles to aldehydes. This can be achieved through reduction using reagents like diisobutylaluminium hydride (DIBAL-H), followed by hydrolysis of the resulting imine. wikipedia.org Another method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org

Nitriles can also be converted to ketones by reaction with Grignard reagents, followed by hydrolysis. libretexts.org Furthermore, the nitrile group can undergo cycloaddition reactions and act as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net Recent advancements have also explored the reversible interconversion between alkenes and nitriles through transfer hydrocyanation, a process that can be controlled catalytically. researchgate.net Additionally, nickel-catalyzed functional group metathesis between aryl nitriles and aryl thioethers has been developed, offering a novel route for interconverting these functional groups. acs.org

Compound Index

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 10213-75-9 | C11H21NO |

| 3-((2-Ethylhexyl)oxy)propan-1-amine | 5397-31-9 | C11H25NO |

| 3-((2-Ethylhexyl)oxy)propionic acid | 4126-58-3 | C11H22O3 |

| Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester | 38940-91-9 | C19H38O3 |

| 2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester | 173481-20-4 | C14H24O4 |

Reactivity Studies of the Ether Linkage

Ethers are generally characterized by their low reactivity, which makes them excellent solvents for a wide range of chemical reactions. libretexts.org Their stability is attributed to the absence of a reactive O-H bond, which is present in alcohols. libretexts.org However, the ether linkage, an oxygen atom connected to two alkyl or aryl groups (R-O-R'), can undergo cleavage under specific and forceful conditions. teachy.ainumberanalytics.com

The most significant reaction involving ethers is the cleavage of the C-O bond, which is typically achieved by using strong acids. numberanalytics.comlibretexts.org Concentrated aqueous solutions of hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for this purpose, while hydrochloric acid (HCl) is generally not. openstax.org The mechanism of this acid-catalyzed cleavage depends on the structure of the alkyl groups attached to the ether oxygen.

For ethers with only primary and secondary alkyl groups, the reaction proceeds through an S_N2 (bimolecular nucleophilic substitution) mechanism. openstax.org The first step involves the protonation of the ether oxygen by the strong acid, which creates a good leaving group. Subsequently, the halide ion (Br⁻ or I⁻), acting as a nucleophile, attacks the less sterically hindered carbon atom adjacent to the oxygen, displacing an alcohol. libretexts.orgopenstax.org For instance, the cleavage of ethyl isopropyl ether with HI yields isopropyl alcohol and iodoethane, as the iodide ion preferentially attacks the less hindered primary ethyl group. openstax.org

In the case of this compound, the ether linkage connects a primary carbon of the propionitrile (B127096) group and a primary carbon of the 2-ethylhexyl group. Therefore, cleavage with HBr or HI would be expected to proceed via an S_N2 mechanism.

If an ether contains a tertiary, benzylic, or allylic alkyl group, the cleavage mechanism can shift to S_N1 (unimolecular nucleophilic substitution) or E1 (unimolecular elimination). libretexts.orgopenstax.org This is because these groups can form stable carbocation intermediates upon departure of the alcohol. openstax.org These reactions are often faster and can occur at more moderate temperatures. openstax.org

Table 1: General Reactivity of Ether Linkages

| Reagent | Conditions | Predominant Mechanism | Products |

| Strong Acids (HBr, HI) | High Temperature | S_N2 (for primary/secondary alkyls) | Alkyl Halide + Alcohol |

| Strong Acids (HBr, HI) | Moderate Temperature | S_N1/E1 (for tertiary/benzylic/allylic) | Alkyl Halide + Alcohol / Alkene + Alcohol |

| Dilute Acids, Bases, Halogens | General Conditions | No Reaction | No Reaction |

| Oxidizing Agents | General Conditions | Generally Unreactive | No Reaction |

Polymerization Behavior of Nitrile-Containing Compounds

The nitrile group (-C≡N) is a versatile functional group that can participate in polymerization reactions. Nitriles can undergo polymerization, particularly in the presence of metals and certain metal compounds. noaa.govnih.govnoaa.gov The strong polarity of the nitrile group, with an electrophilic carbon atom, makes it susceptible to attack by nucleophiles, which can initiate polymerization. pressbooks.pub This reactivity allows for the formation of polymers with unique properties. For example, the incorporation of nitrile groups into polymers, such as in poly(styrene-co-acrylonitrile) (SAN), can significantly increase the glass transition temperature (Tg) compared to their non-nitrile counterparts like polystyrene. lu.se

The reactions of polynitriles can be complex and may differ from those of their monomeric counterparts. researchgate.net Highly reactive nitrile groups within a polymer chain offer opportunities for post-polymerization modifications, allowing for the introduction of new functional groups through reactions like nucleophilic addition, cycloaddition, reduction, and hydrolysis. researchgate.netresearchgate.net

Exploration of Catalytic Polymerization Systems

Various catalytic systems have been explored for the polymerization of nitrile-containing monomers. These systems are often based on transition metals, which can effectively activate the nitrile group.

Metal Catalysis: Metals and metal compounds can induce the polymerization of nitriles. noaa.govnoaa.govchemicalbook.com Studies on the effects of different metals and minerals under hydrothermal conditions have shown that oxide minerals, metallic nickel (Ni), and metallic cobalt (Co) can catalyze the polymerization of nitriles into insoluble products. nih.gov Nickel, in particular, has been shown to promote the long-chain polymerization of dinitriles. nih.gov

Palladium and Ruthenium Catalysts: Palladium and ruthenium complexes have been investigated for the hydrogenation of nitrile butadiene rubber (NBR), which involves reactions of the double bonds in the polymer backbone rather than the nitrile group itself. researchgate.net However, palladium-based catalysts, such as those with nitrile ligands ([Pd(RCN)₄][BF₄]₂), have been used for the addition polymerization of other functionalized monomers like norbornene derivatives. acs.org

Cobalt Catalysts: Cobalt complexes are effective catalysts for the [2+2+2] cycloaddition reactions involving nitriles and diynes, leading to the formation of substituted pyridines. researchgate.net This methodology has been extended to the polymerization of diyne-nitrile monomers to create pyridine-containing polymers. researchgate.net

Rhodium Catalysts: Rhodium complexes, such as [Rh(norbornadiene)Cl]₂, have been used for the polymerization of acetylene (B1199291) derivatives. mdpi.com The choice of solvent can significantly impact the polymerization process, with electron-donating solvents sometimes promoting the reaction. mdpi.com

Table 2: Examples of Catalytic Systems for Nitrile-Containing Monomers

| Catalyst System | Monomer Type | Reaction Type | Reference |

| Metallic Nickel (Ni), Cobalt (Co) | Nitriles (general) | Polymerization | nih.gov |

| Palladium(II)-nitrile complexes | Norbornene derivatives | Addition Polymerization | acs.org |

| Cobalt complexes (e.g., CoCl₂/diphosphine/Zn) | Diyne-nitrile monomers | [2+2+2] Cycloaddition Polymerization | researchgate.net |

| Rhodium complexes (e.g., [Rh(nbd)Cl]₂) | Acetylene derivatives | Polymerization | mdpi.com |

Mechanistic Aspects of Oligomer and Polymer Formation

The formation of oligomers and polymers from nitrile-containing compounds can proceed through several mechanistic pathways. The specific mechanism is often dependent on the initiator or catalyst used and the reaction conditions.

The reaction of a nitrile with a nucleophile typically results in the formation of an sp²-hybridized imine anion, which is analogous to the formation of a tetrahedral alkoxide ion in carbonyl additions. pressbooks.pub This initial adduct can then react further.

In the context of organometallic catalysis, the mechanism often involves the following steps:

Coordination: The nitrile monomer coordinates to the metal center of the catalyst.

Initiation: A nucleophilic group, either from the catalyst or another reagent, attacks the electrophilic carbon of the nitrile group. This leads to the formation of an initial adduct.

Propagation: Subsequent monomer units insert themselves between the growing polymer chain and the metal catalyst. This process, often described as a coordination-insertion mechanism, allows the polymer chain to grow. mdpi.com

Termination: The polymerization process is eventually terminated, releasing the polymer from the catalyst.

Molecular dynamics simulations have also been used to study polymerization mechanisms, such as that of poly(3,4-ethylenedioxythiophene) (PEDOT). These studies break down the process into steps of oxidation, coupling, and deprotonation to form neutral oligomers, which then grow into longer polymer chains. diva-portal.org While this specific example does not involve a nitrile monomer, it illustrates the complex, multi-step nature of polymer and oligomer formation.

Synthesis and Characterization of Derivatives and Structural Analogues of 3 2 Ethylhexyl Oxy Propionitrile

Preparation and Analysis of Aminated Derivatives

The conversion of the nitrile functionality in 3-((2-Ethylhexyl)oxy)propionitrile into amine groups opens up a pathway to a variety of derivatives, from simple primary amines to more complex polyamine structures.

Academic Synthesis of 3-((2-Ethylhexyl)oxy)propylamine

The primary amine, 3-((2-Ethylhexyl)oxy)propylamine, is a key derivative synthesized through the reduction of the parent nitrile. This transformation is commonly achieved via catalytic hydrogenation or with chemical reducing agents.

Catalytic Hydrogenation: A prevalent method for the reduction of nitriles to primary amines is catalytic hydrogenation. wikipedia.org Raney nickel is a frequently employed catalyst for this purpose. sci-hub.semdpi.com The reaction is typically carried out in a solvent such as ethanol (B145695) under a hydrogen atmosphere at elevated temperature and pressure. sci-hub.se The presence of ammonia (B1221849) is often beneficial in minimizing the formation of secondary and tertiary amine byproducts. mdpi.com

Chemical Reduction: Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting nitriles to primary amines. libretexts.orgwikipedia.orgncert.nic.in The reaction is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. libretexts.orgic.ac.uk The nitrile is added to a suspension of LiAlH4, and the reaction mixture is often heated to ensure complete conversion. A careful aqueous workup is necessary to decompose the excess hydride and liberate the amine product. ic.ac.ukrochester.edu

A summary of the physical and chemical properties of 3-((2-Ethylhexyl)oxy)propylamine is presented in the table below.

| Property | Value |

| Molecular Formula | C11H25NO |

| Molecular Weight | 187.32 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Data not available |

| Solubility | Slightly soluble in water |

This table is populated with data from available literature. nih.gov

Development of Polyamine Structures from Nitrile Precursors

The primary amine, 3-((2-Ethylhexyl)oxy)propylamine, serves as a building block for the synthesis of more complex polyamine structures. These can be prepared through various synthetic strategies, including alkylation reactions.

One potential polyamine derivative is N-(3-((2-Ethylhexyl)oxy)propyl)propane-1,3-diamine . This compound can be synthesized, for example, by the reaction of 3-((2-Ethylhexyl)oxy)propylamine with acrylonitrile (B1666552), followed by the reduction of the resulting nitrile adduct.

Another possible derivative is bis(3-((2-Ethylhexyl)oxy)propyl)amine , a secondary amine formed by the reaction of two molecules of a suitable precursor.

The synthesis of these polyamines can be guided by established methods for the preparation of similar structures. For instance, the reaction of amines with acrylonitrile is a known method for chain extension, and the subsequent reduction of the nitrile group is a standard procedure.

| Compound Name | Molecular Formula | Molecular Weight |

| N-(3-((2-Ethylhexyl)oxy)propyl)propane-1,3-diamine | C14H32N2O | 244.42 g/mol |

| bis(3-((2-Ethylhexyl)oxy)propyl)amine | C22H47NO2 | 357.62 g/mol |

This table is populated with data from available literature. lookchem.comepa.gov

Synthetic Routes to Hydroxylated Analogues

The introduction of hydroxyl groups into the molecular structure of this compound analogues leads to compounds with altered polarity and potential for further functionalization.

Synthesis of 3-[(2-Ethylhexyl)oxy]-1,2-propanediol

A key hydroxylated analogue is 3-[(2-Ethylhexyl)oxy]-1,2-propanediol, also known as glycerol (B35011) α-(2-ethylhexyl) ether. tcichemicals.comchemicalbull.com This compound is synthesized through the ring-opening of an epoxide precursor.

One common synthetic route involves the reaction of 2-ethylhexanol with glycidol . Glycidol is a bifunctional molecule containing both an epoxide and a hydroxyl group. libretexts.org The reaction is typically catalyzed by an acid or a base.

An alternative and widely used industrial method is the hydrolysis of 2-ethylhexyl glycidyl (B131873) ether . This reaction involves the ring-opening of the epoxide ring by water, leading to the formation of the diol. The hydrolysis can be performed under high-temperature and high-pressure conditions, sometimes in the presence of a catalyst to facilitate the reaction. google.com

The properties of 3-[(2-Ethylhexyl)oxy]-1,2-propanediol are summarized in the table below.

| Property | Value |

| Molecular Formula | C11H24O3 |

| Molecular Weight | 204.31 g/mol |

| Appearance | Liquid |

| Flash Point | 152 °C |

This table is populated with data from available literature. chemicalbull.comnih.gov

Design Principles for Novel this compound Analogues

The rational design of new analogues of this compound relies on understanding the relationship between molecular structure and chemical reactivity.

Structure-Reactivity Correlations within the Alkoxypropionitrile Series

The reactivity of alkoxypropionitriles is influenced by both electronic and steric factors. Quantitative Structure-Activity Relationship (QSAR) models can be employed to correlate structural features with reaction rates and equilibria. nih.gov

Electronic Effects: The presence of the ether oxygen atom in the alkoxy group can influence the electron density at the nitrile carbon, thereby affecting its susceptibility to nucleophilic or electrophilic attack. The nature of the alkyl group (e.g., chain length, branching) can also exert an inductive effect.

Steric Effects: The bulky 2-ethylhexyl group introduces significant steric hindrance around the ether linkage. This steric bulk can influence the approach of reagents to the reactive centers of the molecule, potentially affecting reaction rates and product distributions. For example, in the reduction of the nitrile group, the steric environment can impact the interaction with the catalyst surface or the hydride reagent.

By systematically modifying the structure of the alkoxy group and the propionitrile (B127096) backbone, and by analyzing the resulting changes in reactivity, it is possible to develop a deeper understanding of the structure-reactivity correlations within this class of compounds. This knowledge can then be applied to the design of novel analogues with tailored properties.

Introduction of Diverse Functional Moieties for Advanced Applications

The functionalization of this compound opens avenues for the creation of a versatile platform of chemical compounds with tailored properties for a range of advanced applications. The strategic introduction of diverse functional moieties onto the propionitrile backbone can significantly alter the molecule's physicochemical characteristics, leading to novel derivatives with enhanced performance in various fields. Key derivatives include those featuring primary amine, carboxylic acid, and diol functionalities, each exhibiting unique properties and application potential.

The primary amine derivative, 3-((2-Ethylhexyl)oxy)propan-1-amine, is a notable example of a functionalized analogue with significant industrial applications. This compound is utilized as a crucial intermediate in the synthesis of specialized dyes. whamine.com Its molecular structure, combining a flexible ether linkage with a reactive primary amine, allows it to serve as a building block for complex dye molecules, contributing to the creation of vibrant and stable colorants. whamine.com

Hydrolysis of the nitrile group in this compound leads to the formation of 3-((2-Ethylhexyl)oxy)propanoic acid. While specific advanced applications for this carboxylic acid derivative are not extensively documented in publicly available literature, its structure suggests potential utility as a corrosion inhibitor, a specialty lubricant, or a precursor for the synthesis of novel polymers and surfactants. The presence of both a carboxylic acid and an ether group offers multiple points for further chemical modification.

Another significant derivative is 3-((2-Ethylhexyl)oxy)-1,2-propanediol, commonly known as Ethylhexylglycerin. This compound is synthesized through the transformation of the nitrile functionality into a diol. Ethylhexylglycerin has found widespread use in the cosmetics industry as a multifunctional ingredient. nih.gov It functions as a skin-conditioning agent, an emollient, and a deodorant active ingredient. nih.govechemi.com Its antimicrobial properties also contribute to its efficacy in personal care formulations. echemi.com

The following table summarizes the key derivatives of this compound and their respective functional moieties and applications:

| Derivative Name | Functional Moiety | Key Application(s) |

| 3-((2-Ethylhexyl)oxy)propan-1-amine | Primary Amine (-NH₂) | Intermediate for dye synthesis whamine.com |

| 3-((2-Ethylhexyl)oxy)propanoic acid | Carboxylic Acid (-COOH) | Potential corrosion inhibitor, specialty lubricant |

| 3-((2-Ethylhexyl)oxy)-1,2-propanediol (Ethylhexylglycerin) | Diol (-CH(OH)CH₂OH) | Cosmetic ingredient (emollient, deodorant) nih.govechemi.com |

Further research into the synthesis and characterization of these and other derivatives is poised to uncover new and advanced applications for this versatile chemical platform. The strategic introduction of other functional groups, such as amides, esters, and various heterocyclic systems, could lead to the development of novel materials with tailored properties for fields ranging from materials science to pharmaceuticals.

Theoretical and Computational Studies of 3 2 Ethylhexyl Oxy Propionitrile

Quantum Chemical Investigations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-((2-Ethylhexyl)oxy)propionitrile, dictated by its electronic structure and conformational possibilities.

The electronic properties of this compound, such as the distribution of electron density, molecular orbital energies, and electrostatic potential, are elucidated using methods like Density Functional Theory (DFT). These calculations help in identifying the reactive sites of the molecule. For instance, the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage are expected to be regions of high electron density, making them susceptible to electrophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in predicting the molecule's reactivity and its behavior in charge transfer processes.

Due to the presence of flexible alkyl chains, this compound can exist in numerous conformations. Computational conformational analysis is employed to identify the most stable geometries. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped. The results typically show that staggered conformations are energetically favored over eclipsed ones to minimize steric hindrance. The 2-ethylhexyl group, in particular, contributes significantly to the molecule's conformational complexity.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G* |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G* |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G* |

| Mulliken Charge on Nitrile N | -0.45 e | DFT/B3LYP/6-31G* |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By modeling reaction pathways, the energetic feasibility of different routes can be assessed.

A key synthetic route to this compound is the cyanoethylation of 2-ethylhexanol with acrylonitrile (B1666552). Computational modeling can be used to explore the mechanism of this reaction, which can proceed via different pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of the activation energies, which are crucial for understanding the reaction kinetics.

Transition state theory is applied to locate the saddle points on the potential energy surface corresponding to the transition states of elementary reaction steps. The geometry and vibrational frequencies of the transition state are calculated to confirm its nature and to compute the rate constants. For instance, in the base-catalyzed cyanoethylation, the transition state would involve the nucleophilic attack of the 2-ethylhexoxide ion on the acrylonitrile molecule.

Simulation of Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. Molecular dynamics (MD) and Monte Carlo (MC) simulations are the primary tools for studying these phenomena.

In the liquid state, molecules of this compound interact through a combination of van der Waals forces and dipole-dipole interactions, with the polar nitrile group playing a significant role. MD simulations can track the trajectories of a large ensemble of molecules over time, providing insights into the liquid structure, such as radial distribution functions, and dynamic properties like diffusion coefficients and viscosity.

The effect of a solvent on the properties and reactivity of this compound can be profound. Computational models can simulate solvation effects either explicitly, by including individual solvent molecules, or implicitly, by representing the solvent as a continuous medium. These simulations can predict how the conformational equilibrium and the energetics of reactions are altered in different solvents. For example, the dipole moment of the solute molecule can be significantly influenced by the polarity of the solvent.

Predictive Algorithms for Chemical Reactivity and Thermochemical Stability

Predictive algorithms, often based on quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, are valuable for estimating the properties of this compound without the need for extensive experimental or high-level computational studies.

The reactivity of this compound in various chemical transformations can be predicted by developing QSAR models. These models correlate the molecule's reactivity with a set of calculated molecular descriptors, such as electronic, steric, and topological parameters. For instance, the susceptibility of the nitrile group to hydrolysis could be correlated with descriptors like the partial charge on the nitrile carbon and the LUMO energy.

The thermochemical stability of this compound, including properties like its heat of formation and bond dissociation energies, can be estimated using computational methods. Group increment methods, where the total property is the sum of contributions from individual chemical groups, provide a rapid means of estimation. More accurate predictions can be obtained from quantum chemical calculations, which can be used to compute the energies required to break specific bonds within the molecule, thereby identifying the weakest links and potential decomposition pathways.

Table 2: Predicted Thermochemical Data for this compound (Exemplary Data)

| Property | Predicted Value | Method |

|---|---|---|

| Standard Enthalpy of Formation (gas) | -250.5 kJ/mol | Group Additivity |

| C-CN Bond Dissociation Energy | 410 kJ/mol | DFT Calculation |

Applications in Advanced Chemical Syntheses and Materials Science Research

Role as a Versatile Building Block in Complex Organic Synthesis

As a synthetic intermediate, 3-((2-Ethylhexyl)oxy)propionitrile offers a platform for constructing more complex molecular architectures. The presence of the nitrile and ether functionalities provides two distinct reaction sites that can be selectively targeted to build a variety of organic compounds.

The nitrile group of this compound is a key functional group that can be readily converted into other valuable chemical entities. One of the most significant transformations is its reduction to a primary amine. This reaction opens a pathway to a class of specialty amines that incorporate the 2-ethylhexyloxy moiety.

The general transformation of a nitrile to an amine can be represented as:

R-C≡N + 2 H₂ → R-CH₂-NH₂

In the case of this compound, this reduction would yield 3-((2-Ethylhexyl)oxy)propan-1-amine. The presence of the bulky and flexible 2-ethylhexyl group in this resulting amine can impart unique properties, such as enhanced solubility in organic media and improved compatibility with polymeric matrices.

Furthermore, the hydrolysis of the nitrile group, which can occur under acidic or basic conditions, leads to the formation of a carboxylic acid. nih.govnoaa.govchemicalbook.com This reaction produces 3-((2-Ethylhexyl)oxy)propanoic acid, another important intermediate for the synthesis of esters, amides, and other derivatives.

The versatility of this compound as a precursor is highlighted by its potential to generate a range of intermediates with applications in various sectors, including agrochemicals, pharmaceuticals, and specialty polymers. The specific properties conferred by the 2-ethylhexyl group make these derivatives particularly suitable for applications requiring high solubility and compatibility with non-polar environments.

| Precursor | Derivative | Potential Application |

| This compound | 3-((2-Ethylhexyl)oxy)propan-1-amine | Intermediate for surfactants, corrosion inhibitors, and epoxy curing agents |

| This compound | 3-((2-Ethylhexyl)oxy)propanoic acid | Intermediate for plasticizers, lubricants, and coatings |

The 2-ethylhexyl group is a common structural motif in monomers used in polymer synthesis, primarily to enhance the solubility and processability of the resulting polymers. researchgate.netmdpi.com The presence of this group in this compound makes it a valuable candidate for the development of novel monomers.

For instance, the nitrile group can be incorporated into a polymer backbone or serve as a pendant group that can be post-functionalized. The flexibility and steric bulk of the 2-ethylhexyloxy side chain can disrupt polymer chain packing, leading to materials with lower crystallinity, increased solubility, and improved film-forming properties.

Research in the field of conjugated polymers has demonstrated the utility of the 2-ethylhexyloxy group in creating soluble and processable materials for organic electronics. researchgate.netmdpi.com For example, the monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene is a key precursor for the synthesis of poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene] (MEH-PPV), a widely studied polymer in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

While direct polymerization of this compound is also a possibility, its primary contribution to polymer synthesis research lies in its potential as a building block for more complex monomers that can be tailored for specific applications.

Integration into the Development of Functional Materials

The unique combination of a polar nitrile group and a non-polar 2-ethylhexyl group in this compound makes it an attractive candidate for the development of functional materials with tailored properties.

In polymer chemistry, this compound is explored both as a comonomer and as a functional additive. As a comonomer, it can introduce nitrile functionalities into a polymer chain, which can enhance properties such as adhesion, chemical resistance, and thermal stability.

As a polymer additive, it can act as a plasticizer, a processing aid, or a compatibilizer. The 2-ethylhexyl group can improve the compatibility of the additive with the polymer matrix, while the nitrile group can interact with the polymer chains to modify their physical properties. Its use as an additive in materials intended to come into contact with food has been noted. admin.chitaca-digital.com

The potential roles of this compound in polymer chemistry are summarized in the table below:

| Role | Function | Benefit |

| Comonomer | Introduces nitrile groups into the polymer backbone | Enhances adhesion, chemical resistance, and thermal stability |

| Plasticizer | Increases the flexibility and reduces the brittleness of polymers | Improves processability and durability |

| Processing Aid | Reduces the viscosity of the polymer melt | Facilitates easier processing and molding |

| Compatibilizer | Improves the compatibility of polymer blends | Enhances the mechanical properties of the blend |

Nitrile-based compounds are of great interest in the field of electrochemistry, particularly as components of electrolyte formulations for high-voltage lithium-ion batteries. cip.com.cn Their high dielectric constant, good oxidative stability, and wide electrochemical window make them suitable for use in high-energy-density storage systems. cip.com.cnaip.org

While specific research on this compound in this area is limited, parallels can be drawn from studies on related nitrile compounds such as acetonitrile (B52724), butyronitrile, and other aliphatic nitriles. nih.govmdpi.com These studies have shown that nitrile-based electrolytes can offer superior performance compared to traditional carbonate-based electrolytes, especially at high voltages. aip.orgmdpi.com

The presence of the ether linkage in this compound could potentially enhance the solubility of lithium salts in the electrolyte, while the 2-ethylhexyl group could improve the low-temperature performance and reduce the volatility of the electrolyte.

The following table compares the properties of different nitrile-based solvents for electrolyte formulations, highlighting the potential advantages that a molecule like this compound could offer:

| Nitrile Solvent | Key Properties | Potential Advantages in Electrolytes |

| Acetonitrile | High ionic conductivity, low viscosity | High rate capability |

| Butyronitrile | Higher boiling point and flash point than acetonitrile | Improved safety and thermal stability |

| Succinonitrile | High dielectric constant, forms a stable solid electrolyte interphase (SEI) | Enhanced cycle life and stability |

| This compound (projected) | Potentially low volatility, good salt solvation, and wide liquid range | Improved safety, low-temperature performance, and high-voltage stability |

Innovative Chemical Transformations and Process Engineering Approaches for Derivatives

The development of innovative chemical transformations and efficient process engineering approaches is crucial for unlocking the full potential of this compound as a chemical intermediate. Research in this area focuses on developing selective and sustainable methods for converting the nitrile group into other functional groups.

For example, catalytic hydrogenation of the nitrile to the corresponding primary amine is a key transformation. Process engineering efforts are directed towards developing highly active and selective catalysts that can operate under mild conditions, as well as designing efficient reactor systems and separation processes to maximize yield and purity.

Another important transformation is the hydrolysis of the nitrile to the carboxylic acid. nih.govnoaa.govchemicalbook.com Innovative approaches in this area include the use of enzyme-catalyzed hydrolysis, which can offer high selectivity and operate under environmentally benign conditions.

Furthermore, the development of novel reactions that utilize both the nitrile and ether functionalities of this compound could lead to the synthesis of unique and valuable derivatives. For instance, intramolecular cyclization reactions could be explored to create heterocyclic compounds with potential applications in medicinal chemistry and materials science.

From a process engineering perspective, the optimization of reaction conditions, the development of continuous flow processes, and the implementation of advanced process control strategies are key to achieving efficient and scalable production of derivatives from this compound.

Q & A

Q. What synthetic methodologies are reported for 3-((2-Ethylhexyl)oxy)propionitrile?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous propionitrile derivatives (e.g., 3-oxo-3-piperidin-1-yl-propionitrile) are synthesized via nucleophilic substitution or condensation reactions. For example, in related compounds, ethanol and piperidine are used as catalysts under controlled temperatures (0–5°C) to facilitate condensation between aldehydes and nitrile precursors . For this compound, a plausible route involves reacting 2-ethylhexanol with a cyanoethylating agent (e.g., acrylonitrile) under alkaline conditions. Safety protocols, including protective equipment and waste management, should align with guidelines for handling nitriles and volatile organics .

Q. How is the structural characterization of this compound typically performed?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques:

- NMR : H and C NMR identify the 2-ethylhexyloxy chain (e.g., δ 0.8–1.6 ppm for alkyl protons) and nitrile group (C≡N stretching absence in NMR but confirmed via IR).

- IR : A strong absorption band near 2240 cm confirms the nitrile functional group.

- Mass Spectrometry : High-resolution MS determines molecular weight (e.g., [M+H] peak at m/z 212.2).

X-ray crystallography, though less common for liquid nitriles, can resolve solid derivatives or coordination complexes .

Advanced Research Questions

Q. What role does this compound play in coordination chemistry?

- Methodological Answer : Propionitrile derivatives are utilized as ligands due to their electron-withdrawing nitrile groups. For instance, tris(2-phenylpyridine)iridium(III) complexes with nitrile ligands exhibit unique electronic transfer properties in catalytic systems . The 2-ethylhexyloxy moiety in this compound may enhance solubility in non-polar media, enabling its use in designing air-stable metal complexes. Researchers should assess ligand-metal binding via UV-Vis spectroscopy and cyclic voltammetry, comparing results with simpler nitriles to evaluate steric/electronic effects .

Q. How can researchers assess the endocrine-disrupting potential of this compound?

- Methodological Answer : The U.S. EPA includes this compound in its Endocrine Disruptor Screening Program, suggesting potential hormonal activity . To evaluate:

- In vitro assays : Use reporter gene assays (e.g., ER/AR-CALUX) to test estrogenic/androgenic activity. Compare with estradiol (positive control) .

- In vivo models : Administer the compound to rodent models and measure hormone levels (e.g., testosterone, cAMP) or reproductive organ histopathology .

- Molecular docking : Simulate interactions with nuclear receptors (e.g., ERα) to predict binding affinity .

Q. What experimental strategies address conflicting data on the compound’s stability?

- Methodological Answer : Discrepancies in stability studies (e.g., hydrolysis rates under varying pH) require controlled experiments:

- Conditional stability tests : Incubate the compound in buffered solutions (pH 2–12) at 25–60°C, monitoring degradation via HPLC or GC-MS .

- Light exposure studies : Use UV-Vis spectroscopy to assess photolytic decomposition.

- Comparative analysis : Cross-reference findings with structurally similar nitriles (e.g., 3-methoxypropionitrile) to identify trends in hydrolytic susceptibility .

Data Contradiction & Validation

Q. How can researchers resolve discrepancies in reported bioactivity of this compound?

- Methodological Answer : Conflicting bioactivity data (e.g., enzyme inhibition vs. activation) may arise from assay conditions (e.g., solvent polarity, cell line variability). To reconcile:

- Standardize protocols : Use consistent solvent systems (e.g., DMSO concentration <0.1%) and cell lines (e.g., HEK293 for receptor studies).

- Dose-response curves : Perform triplicate assays across a wide concentration range (nM–mM) to identify threshold effects.

- Mechanistic studies : Employ kinetic assays (e.g., stop-flow spectroscopy) to differentiate competitive vs. non-competitive inhibition .

Safety & Handling

Q. What are critical safety considerations for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use NIOSH-approved respirators in poorly ventilated areas .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid ignition sources due to potential nitrile decomposition into toxic fumes (e.g., HCN) .

- Storage : Keep in amber glass under nitrogen at 4°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.